

Kinetic Parameters of Redoxal Inhibition

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Compound Focus: Redoxal

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The table below summarizes the quantitative kinetic data for **Redoxal**'s inhibition of dihydroorotate dehydrogenase (DHODH), as reported in the foundational study [1].

Parameter	Human DHODH	Rat DHODH
Inhibition Mode	Non-competitive	Non-competitive
Competitive Inhibition Constant (Kic)	402 nM	116 nM
Uncompetitive Inhibition Constant (Kiu)	506 nM	208 nM

Experimental Protocol for Kinetic Study

The following methodology details how the kinetic parameters for **Redoxal** were established [1].

- Enzyme Sources:** The study used both **isolated mitochondria** and **purified recombinant human and rat DHODH** enzymes.
- Inhibition Assay:** The mode of kinetic interaction was determined by analyzing the enzyme's reaction rate in the presence of varying concentrations of both its natural substrate and **Redoxal**.
- Data Analysis:** The pattern of inhibition was identified by fitting the kinetic data to established enzyme inhibition models. The results consistently showed a **non-competitive inhibition** pattern for both human and rat enzymes. In this mode, **Redoxal** binds to an enzyme site distinct from the substrate binding site, as indicated by the defined constants for competitive (Kic) and uncompetitive (Kiu) inhibition [1].

- **Mitochondrial Respiration Specificity:** To confirm that **Redoxal**'s effect was specific to DHODH and did not generally disrupt mitochondrial function, its impact on respiration was tested.
 - **NADH-induced respiration** was not inhibited.
 - A **marginal effect** was observed on **succinate-induced respiration**.
 - This contrasts with other inhibitors like atovaquone, which showed significant inhibition of these pathways, highlighting **Redoxal**'s selectivity for DHODH [1].

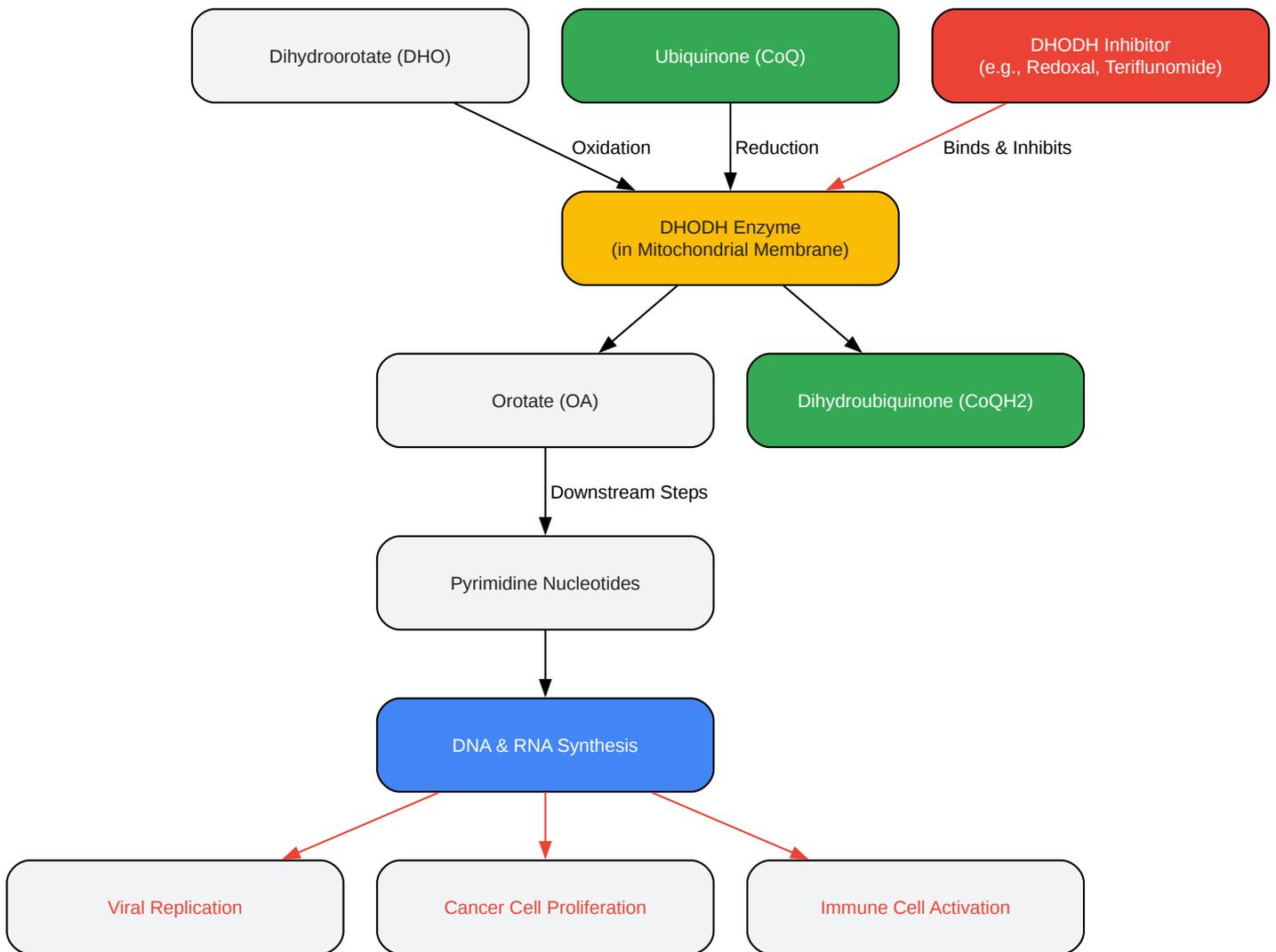
The Current Landscape of DHODH Inhibitor Research

While **Redoxal** served as an important lead structure, recent research has focused on other compounds with potentially superior profiles. The table below compares key DHODH inhibitors.

Inhibitor Name	Inhibition Mode	Key Context & Findings
Redoxal	Non-competitive [1]	Early lead structure; species-dependent potency (more potent against rat enzyme).
Teriflunomide	Competitive (with ubiquinone) [2]	FDA-approved for multiple sclerosis; used as a reference inhibitor in recent studies [2].
Brequinar	Not fully specified	Classical inhibitor; clinical use limited by toxicity (e.g., myelosuppression) [3] [4].
Compound 11	Not fully specified	A 2025 novel inhibitor; superior broad-spectrum antiviral activity vs. Teriflunomide [2].
NK-A 17E-233I	Pure/Partial Competitive (with DHO) [3]	A 2025 novel cancer therapy candidate; distinct binding mode from classical inhibitors [3].
Meds433	Not fully specified	A potent inhibitor; induces apoptosis and cell cycle arrest in leukemia cells [4].

DHODH Inhibition and Therapeutic Pathways

DHODH is a critical mitochondrial enzyme in the *de novo* pyrimidine biosynthesis pathway. Inhibition depletes the cellular pool of pyrimidine nucleotides, which is particularly detrimental to rapidly dividing cells like immune cells, cancer cells, or virus-infected cells [2] [3] [4]. The following diagram illustrates the mechanism of DHODH inhibition and its downstream effects on different cellular processes.

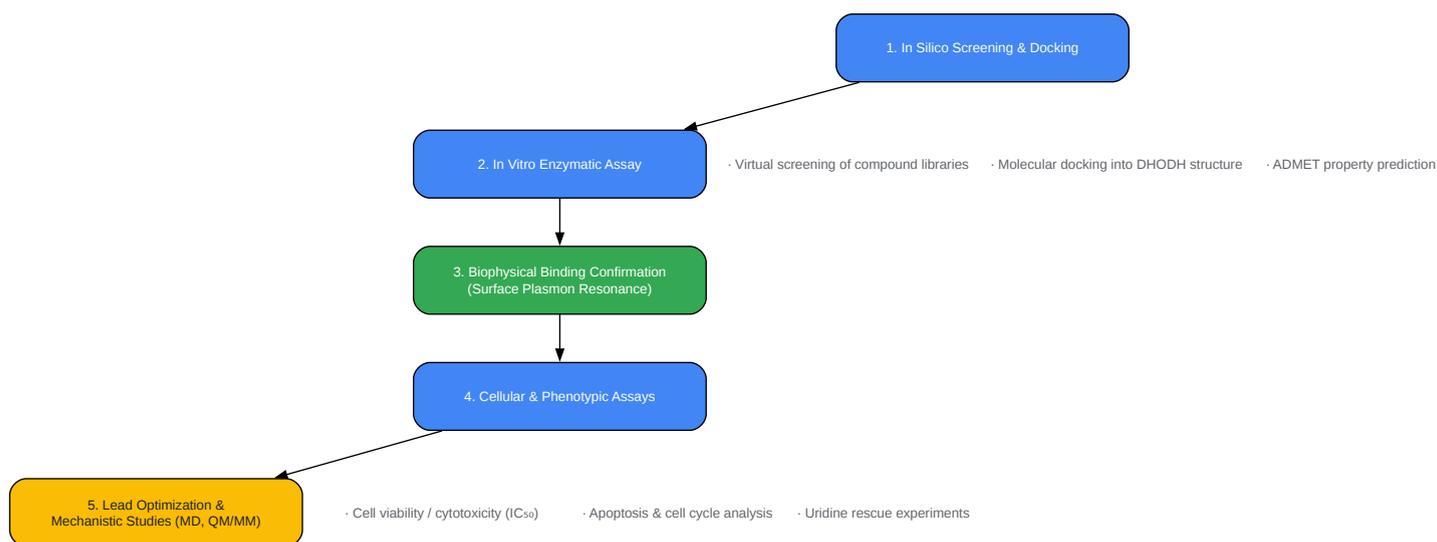


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> The biochemical pathway of DHODH shows how inhibition blocks pyrimidine synthesis, affecting processes that rely on rapid nucleotide production.

Experimental Workflow for DHODH Inhibitor Discovery

Modern drug discovery, as seen in recent studies for compounds like NK-A 17E-233I [3] and Compound 11 [2], integrates computational and experimental methods. The following diagram outlines this multi-step process.



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> A generalized modern workflow for discovering and validating new DHODH inhibitors, from initial screening to mechanistic studies.

Key Insights for Researchers

- **Redoxal's Historical Significance:** **Redoxal** represented an early "lead structure" with a documented **non-competitive** mechanism, differentiating it from later competitive inhibitors like Teriflunomide [1]. Its species-dependent potency (greater for rat DHODH) is an important consideration for translational research.
- **Contemporary Focus:** Current research, as evidenced by two 2025 publications, is actively developing new chemotypes [2] [3]. The field is moving beyond classical inhibitors to discover compounds with novel binding modes and improved therapeutic windows, particularly for **oncology** and **broad-spectrum antiviral** applications.
- **Expanding Therapeutic Roles:** Beyond immunology and cancer, DHODH inhibition is being explored in novel contexts, such as regulating **ferroptosis** (a type of iron-dependent cell death) in neurological injury models [5].

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